molecular formula C11H12O2 B1611398 3-Vinylbenzoic acid ethyl ester CAS No. 33745-48-1

3-Vinylbenzoic acid ethyl ester

Cat. No.: B1611398
CAS No.: 33745-48-1
M. Wt: 176.21 g/mol
InChI Key: POOPYNNRHGHNAA-UHFFFAOYSA-N
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Description

3-Vinylbenzoic acid ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound is characterized by the presence of a vinyl group attached to the benzene ring, which makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-vinylbenzoic acid ethyl ester typically involves the esterification of 3-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Vinylbenzoic acid+EthanolAcid Catalyst3-Vinylbenzoic acid ethyl ester+Water\text{3-Vinylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Vinylbenzoic acid+EthanolAcid Catalyst​3-Vinylbenzoic acid ethyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-vinylbenzoic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or hydrogenation using a palladium catalyst.

Major Products:

    Hydrolysis: 3-Vinylbenzoic acid and ethanol.

    Reduction: 3-Vinylbenzyl alcohol.

    Substitution: Halogenated or hydrogenated derivatives of the ester.

Scientific Research Applications

3-Vinylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The ester is used in the production of polymers and resins, where it imparts specific properties to the final product.

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the vinyl group.

    Methyl 3-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Vinylbenzoic acid: The parent acid of the ester.

Uniqueness: 3-Vinylbenzoic acid ethyl ester is unique due to the presence of both the ester and vinyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The vinyl group also imparts specific reactivity that is not present in similar compounds like ethyl benzoate.

Properties

IUPAC Name

ethyl 3-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPYNNRHGHNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573030
Record name Ethyl 3-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33745-48-1
Record name Ethyl 3-ethenylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33745-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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